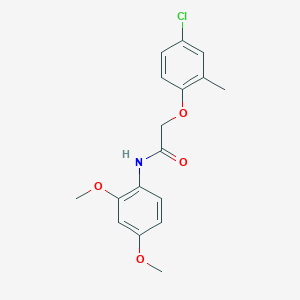
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolism and is involved in various physiological processes. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide activates AMPK by allosterically binding to the γ-subunit of AMPK. This leads to conformational changes that promote phosphorylation of the α-subunit by upstream kinases, such as LKB1 and CaMKKβ. AMPK activation results in the inhibition of anabolic pathways, such as protein synthesis and lipogenesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation. AMPK also regulates gene expression by phosphorylating transcription factors, such as PGC-1α and FOXO1.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide increases glucose uptake and fatty acid oxidation, which leads to improved insulin sensitivity and mitochondrial function. In adipose tissue, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide increases glucose uptake and lipolysis, which reduces adiposity and improves metabolic health. In cancer cells, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide induces cell cycle arrest and apoptosis by inhibiting mTOR signaling and activating AMPK-dependent pathways. In neurons, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide protects against oxidative stress and improves cognitive function by activating AMPK-dependent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, which allows for specific modulation of AMPK-dependent pathways. It is also cell-permeable and stable in solution, which facilitates its use in cell culture and animal studies. However, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has some limitations for lab experiments. It has low solubility in water, which requires the use of organic solvents or DMSO for its preparation. It also has a short half-life in vivo, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective activators of AMPK, which may have better efficacy and safety profiles. Additionally, the molecular mechanisms of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide action and its interactions with other signaling pathways need to be further elucidated. Finally, the development of new delivery systems for 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide may improve its pharmacokinetic properties and increase its therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves a series of chemical reactions starting from 2,4-dimethoxybenzaldehyde and 4-chloro-2-methylphenol. The final product is obtained by reacting the intermediate with N-(tert-butoxycarbonyl)-2-aminoacetamide. The yield of the synthesis process is around 10-15%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. In cancer, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces cell cycle arrest and apoptosis in cancer cells by activating AMPK and inhibiting mTOR signaling. In neurodegenerative diseases, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-7-15(11)23-10-17(20)19-14-6-5-13(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMIWYXUKCYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
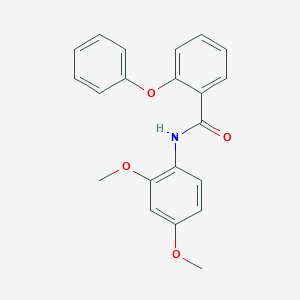
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
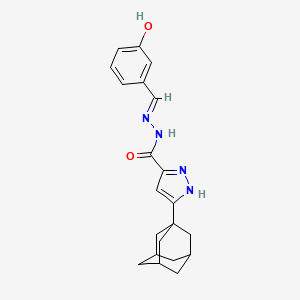
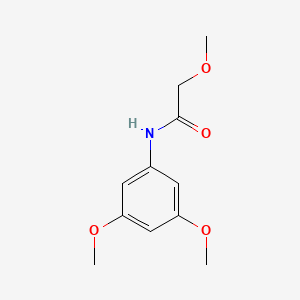
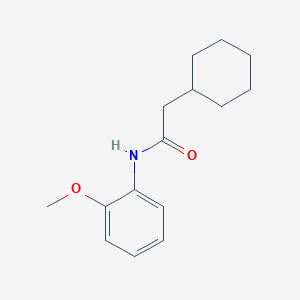
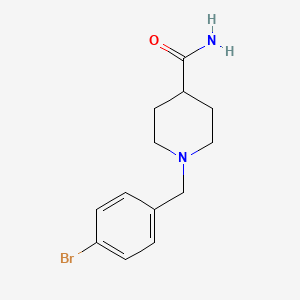
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
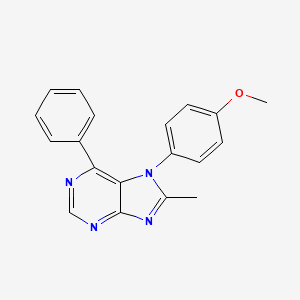
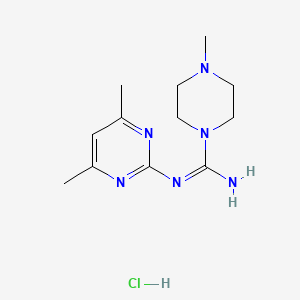
![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)